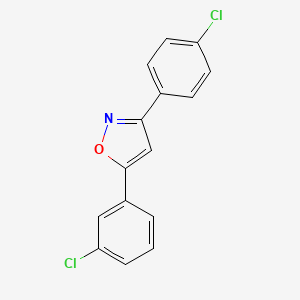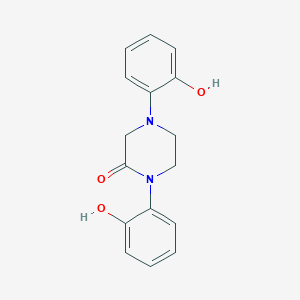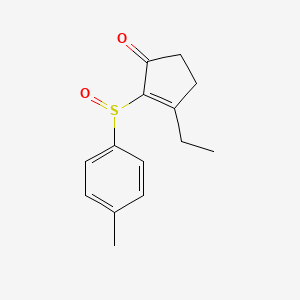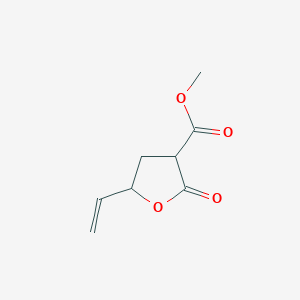
3-(3-Fluoropropyl)-3,4-dihydroquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Fluoropropyl)-3,4-dihydroquinolin-2(1H)-one is a chemical compound that belongs to the class of quinolinones. This compound is characterized by the presence of a fluoropropyl group attached to the quinolinone core. Quinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoropropyl)-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the quinolinone core.
Fluoropropylation: The introduction of the fluoropropyl group is achieved through a nucleophilic substitution reaction. This involves reacting the quinolinone core with a fluoropropylating agent under specific conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Catalysts: Catalysts may be employed to enhance the reaction rate and selectivity.
Automated Purification Systems: These systems are used to streamline the purification process and ensure consistent product quality.
化学反应分析
Types of Reactions
3-(3-Fluoropropyl)-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluoropropyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with higher oxidation states, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
3-(3-Fluoropropyl)-3,4-dihydroquinolin-2(1H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(3-Fluoropropyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The fluoropropyl group may enhance the compound’s ability to interact with biological membranes and proteins, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in key cellular processes.
相似化合物的比较
Similar Compounds
- 3-Fluoropropyl 1H,1H-perfluorohexyl carbonate
- 3-Fluoropropyl 1H,1H,9H-perfluorononyl carbonate
Uniqueness
3-(3-Fluoropropyl)-3,4-dihydroquinolin-2(1H)-one is unique due to its specific quinolinone core structure combined with the fluoropropyl group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds. The presence of the fluoropropyl group may enhance its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
651315-42-3 |
|---|---|
分子式 |
C12H14FNO |
分子量 |
207.24 g/mol |
IUPAC 名称 |
3-(3-fluoropropyl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C12H14FNO/c13-7-3-5-10-8-9-4-1-2-6-11(9)14-12(10)15/h1-2,4,6,10H,3,5,7-8H2,(H,14,15) |
InChI 键 |
ZCGITBUWIMMYKN-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(=O)NC2=CC=CC=C21)CCCF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(Bromomethyl)phenyl]-2,2-difluoroacetimidoyl chloride](/img/structure/B12599034.png)
![N-(3-Chloroisoquinolin-5-yl)-N'-[(3,4-dichlorophenyl)methyl]urea](/img/structure/B12599038.png)

![[4-({2-[(Methylamino)methyl]phenyl}sulfanyl)-3-nitrophenyl]methanol](/img/structure/B12599052.png)
![1,3-Benzenediol, 4,6-bis[(2,2-dimethylpropyl)amino]-](/img/structure/B12599063.png)
![4-[4-(2-Hydroxyethyl)phenoxy]benzonitrile](/img/structure/B12599071.png)
![Oxazole, 4,5-dihydro-2-phenyl-4-[2-(phenylseleno)ethyl]-, (4S)-](/img/structure/B12599075.png)

![Phenol, 4-[(acetyloxy)amino]-2,6-dinitro-](/img/structure/B12599098.png)


![1,10-Bis[(10-bromodecyl)oxy]decane](/img/structure/B12599114.png)
![2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B12599121.png)

